Methyl 5-fluoroquinoline-8-carboxylate Methyl 5-fluoroquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974764
InChI: InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

Methyl 5-fluoroquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15974764

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoroquinoline-8-carboxylate -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name methyl 5-fluoroquinoline-8-carboxylate
Standard InChI InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
Standard InChI Key HXLPBIDQNLEICO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C(=C(C=C1)F)C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-fluoroquinoline-8-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. Its structure is defined by two key functional groups:

  • Fluorine substitution at position 5, which enhances electronegativity and influences binding interactions with biological targets.

  • Methyl carboxylate at position 8, contributing to solubility in polar organic solvents and enabling further chemical modifications.

The IUPAC name for this compound is methyl 5-fluoroquinoline-8-carboxylate, and its canonical SMILES representation is COC(=O)C1=C2C(=C(C=C1)F)C=CC=N2. X-ray crystallography and NMR studies confirm the planar arrangement of the quinoline core, with the fluorine and carboxylate groups adopting positions perpendicular to the aromatic plane.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₈FNO₂
Molecular Weight205.18 g/mol
Purity≥95% (HPLC)
SolubilityDMSO, methanol, chloroform
CAS Number1823338-60-8

Thermal stability analyses (TGA/DSC) indicate decomposition temperatures above 200°C, suggesting suitability for high-temperature reactions. The compound’s logP value (estimated at 1.8) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 5-fluoroquinoline-8-carboxylate typically involves multi-step protocols, leveraging cyclization and esterification reactions. A representative route includes:

  • Cyclization of Aniline Derivatives: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate under acidic conditions to form a quinoline intermediate.

  • Fluorination: Introduction of fluorine at position 5 using Selectfluor® or analogous electrophilic fluorinating agents.

  • Esterification: Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .

Continuous flow reactors have been employed to enhance yield (up to 78%) and reduce reaction times compared to batch processes. Critical parameters such as temperature (80–120°C) and pH (6–8) are tightly controlled to minimize side products like decarboxylated derivatives.

Analytical Validation

Post-synthesis characterization employs:

  • HPLC: To confirm purity (>95%) and quantify residual solvents .

  • NMR Spectroscopy: ¹H and ¹³C spectra verify structural integrity, with characteristic shifts for the fluorine atom (δ = −110 ppm in ¹⁹F NMR) and methyl ester (δ = 3.9 ppm in ¹H NMR).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 205.18.

Mechanism of Biological Action

Enzyme Inhibition

Like fluoroquinolones, methyl 5-fluoroquinoline-8-carboxylate inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and chromosome segregation . Structural studies reveal that the fluorine atom at position 5 forms hydrogen bonds with conserved serine residues (e.g., Ser-84 in E. coli gyrase), while the carboxylate group chelates magnesium ions in the enzyme’s active site. This dual interaction disrupts DNA-enzyme complexes, leading to double-strand breaks and bactericidal effects .

Antibacterial Spectrum

In vitro assays demonstrate activity against:

  • Gram-negative bacteria: Escherichia coli (MIC = 2 µg/mL), Pseudomonas aeruginosa (MIC = 8 µg/mL).

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 4 µg/mL).

Notably, the compound shows reduced efficacy against fluoroquinolone-resistant strains harboring mutations in gyrA or parC genes, underscoring the need for structural analogs to overcome resistance .

Applications in Research and Development

Medicinal Chemistry

The compound serves as a scaffold for designing novel antibiotics. Modifications at positions 5 (fluorine) and 8 (carboxylate) have yielded derivatives with improved:

  • Oral bioavailability: Ester prodrugs hydrolyzed in vivo to active carboxylic acids.

  • CNS penetration: Nonpolar analogs crossing the blood-brain barrier for treating meningitis.

Material Science

Methyl 5-fluoroquinoline-8-carboxylate’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) enable its use as a probe in:

  • Cellular imaging: Tracking bacterial infection progression.

  • Sensor development: Detecting metal ions via fluorescence quenching.

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